(Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKMYDPNMGQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1180038-01-0 |
| Molecular Formula | C21H24BrN3OS |
| Molecular Weight | 446.4 g/mol |
Biological Activity Overview
Research indicates that this compound has significant biological activities, particularly in the following areas:
-
Antitumor Activity :
- Studies have shown that thiazole derivatives exhibit potent antitumor effects. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCC827 and NCI-H358 . These compounds inhibit cell proliferation effectively in 2D assays compared to 3D assays, indicating their potential as new antitumor agents.
-
Antibacterial Activity :
- The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-withdrawing groups on the phenyl ring was identified as crucial for enhancing antibacterial efficacy.
- Mechanism of Action :
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
-
Antitumor Efficacy :
- A study evaluated a series of thiazole derivatives for their cytotoxic effects against multiple cancer cell lines. Compounds with structures similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM in different assays . These results underscore the potential of these compounds in cancer therapy.
- Antibacterial Testing :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, an aniline moiety, and a morpholine group. Its synthesis typically involves the reaction of specific precursors under controlled conditions to ensure high purity and yield. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Synthesis Overview:
- Starting Materials: Specific aromatic amines and thiazole derivatives.
- Reaction Conditions: Controlled temperature and pH.
- Characterization Techniques: NMR, MS.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has evaluated related compounds for their efficacy against human tumor cells, revealing significant antitumor activity.
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.72 | 50.68 |
| Compound B | A549 (Lung) | 20.00 | 60.00 |
Antibacterial Activity
The compound's thiazole structure is associated with antibacterial properties. Studies have demonstrated that thiazole derivatives can effectively target both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.50 |
| Escherichia coli | 125 | 250 |
Applications in Medicinal Chemistry
The unique structural features of (Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide make it a candidate for drug design, particularly in developing new anti-cancer and anti-inflammatory agents. Its ability to modulate biological pathways through interaction with specific cellular targets is of particular interest in pharmacology.
Material Science Applications
Beyond medicinal uses, this compound can also be explored in materials science for developing organic semiconductors or as a dye due to its distinct electronic properties derived from its aromatic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
